InChI=1S/C8H10BrN3.H2O4S/c9-7-3-1-2-6(4-7)5-12-8(10)11;1-5(2,3)4/h1-4H,5H2,(H4,10,11,12);(H2,1,2,3,4)
.
3-Bromobenzylguanidinium sulphate is a chemical compound characterized by its unique structure and properties. This compound belongs to the class of guanidinium salts, which are known for their diverse applications in medicinal chemistry and materials science. The compound is primarily used in scientific research, particularly in studies involving antimicrobial activities and as a precursor for synthesizing other guanidine derivatives.
The synthesis of 3-Bromobenzylguanidinium sulphate can be traced back to various methods involving the reaction of 3-bromobenzylamine with guanidine or its derivatives. The compound can be synthesized through several pathways, often utilizing commercially available starting materials such as 3-bromobenzyl alcohol or 3-iodobenzylamine, combined with appropriate reagents to yield the desired guanidine product.
3-Bromobenzylguanidinium sulphate is classified as an organic compound within the guanidine family. It exhibits properties typical of guanidinium salts, including solubility in water and potential biological activity.
The synthesis of 3-Bromobenzylguanidinium sulphate can be achieved through several methodologies:
The molecular structure of 3-Bromobenzylguanidinium sulphate features a brominated benzyl group attached to a guanidinium moiety. The compound can be represented by the following structural formula:
3-Bromobenzylguanidinium sulphate undergoes various chemical reactions typical for guanidinium salts:
The mechanism of action for 3-Bromobenzylguanidinium sulphate primarily involves its interaction with biological targets. As a guanidinium salt, it may influence cellular processes through:
In vitro studies have demonstrated that derivatives of benzylguanidine exhibit varying degrees of antibacterial activity against gram-positive and gram-negative bacteria .
3-Bromobenzylguanidinium sulphate finds applications primarily in scientific research:
CAS No.: 119068-77-8
CAS No.: 1156-92-9
CAS No.: 176-02-3
CAS No.:
CAS No.: 548-74-3
CAS No.: 207740-41-8